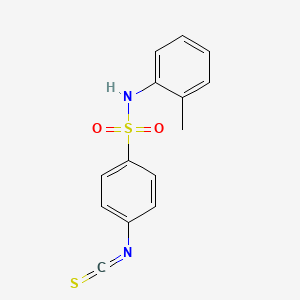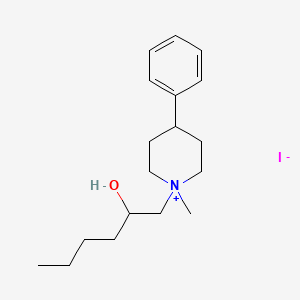
1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide
Descripción general
Descripción
“1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide” is a chemical compound with the molecular formula C18H30INO . It’s a complex organic molecule that can be analyzed in terms of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. These properties may include its melting point, boiling point, density, molecular weight, and toxicity .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Molecular Structure
Research into compounds closely related to 1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide has provided insights into hydrogen bonding and molecular structure. For instance, studies on 4-Hydroxypiperidinium iodide reveal unusual crystal packing involving four-center hydrogen bonds, which could have implications for understanding molecular interactions in similar compounds (Freytag & Jones, 1999). Additionally, investigations into the crystal and molecular structure of related piperidinium derivatives, such as trans-1-isopropyl-1-methyl-4-acetyl-4-phenylpiperidinium iodide, have provided detailed insights into the conformation of these molecules, which could be relevant for understanding the structural properties of this compound (Bachechi, 1987).
Neuroprotective Potential and NMDA Antagonism
Research on compounds structurally similar to this compound, such as (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, has unveiled their potent and selective N-methyl-D-aspartate (NMDA) antagonism, indicating potential neuroprotective applications. These findings could suggest avenues for exploring the neuroprotective capabilities of this compound (Chenard et al., 1995).
Electrocatalysis and Reduction Mechanisms
Investigations into the electrochemical properties of related compounds, such as 1-methyl-4-carboxypyridinium iodide and 1-methyl-4-methoxycarbonylpyridinium iodide, have explored their reduction mechanisms in aqueous media. These studies could provide a foundation for examining the electrocatalytic properties of this compound and its potential applications in electrochemical sensors or energy storage devices (Mathieu, Meunier-Prest, & Laviron, 1997).
Peptide Synthesis Applications
The use of pyridinium salts, such as 2-chloro-1-methylpyridinium iodide, in peptide synthesis has been documented, demonstrating their effectiveness as coupling reagents. This suggests potential research avenues for this compound in peptide bond formation or in the synthesis of complex organic molecules (Keese et al., 1985).
Mecanismo De Acción
Target of Action
It’s known that similar compounds interact with various cellular components, including proteins and enzymes
Mode of Action
Related compounds are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity . The exact interaction between this compound and its targets would require further investigation.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in signal transduction, metabolic processes, and cellular homeostasis
Pharmacokinetics
The pka value of a compound can provide insights into its solubility and permeability, which are key factors in its absorption and distribution
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels, such as modulating gene expression, altering cellular signaling, and affecting cell growth and survival
Action Environment
The action of 1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the reactivity of similar compounds can be affected by the pH of the environment, which can influence the ionization state of the compound . Additionally, temperature can affect the rate of chemical reactions, while the presence of other molecules can lead to competitive or cooperative interactions .
Propiedades
IUPAC Name |
1-(1-methyl-4-phenylpiperidin-1-ium-1-yl)hexan-2-ol;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30NO.HI/c1-3-4-10-18(20)15-19(2)13-11-17(12-14-19)16-8-6-5-7-9-16;/h5-9,17-18,20H,3-4,10-15H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHHCPMFAQSYJS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C[N+]1(CCC(CC1)C2=CC=CC=C2)C)O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1078611-26-3 | |
| Record name | Piperidinium, 1-(2-hydroxyhexyl)-1-methyl-4-phenyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078611-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3079851.png)
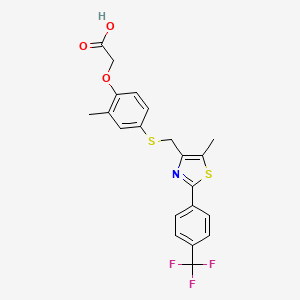
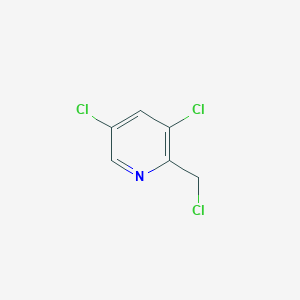
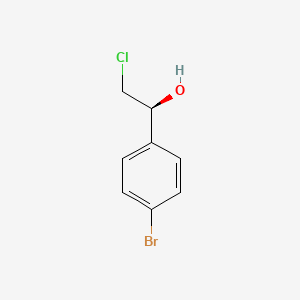
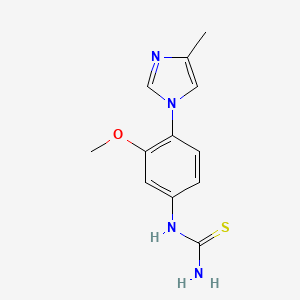
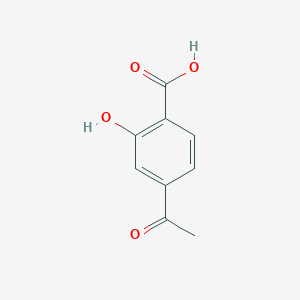

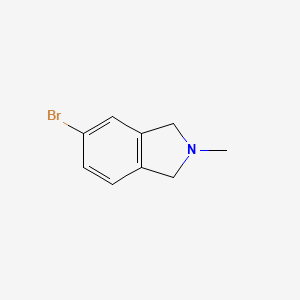
![1-Ethoxy-1-oxo-3-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)propan-2-aminium trifluoroacetate](/img/structure/B3079915.png)
![3-(Ethoxycarbonyl)-1-thia-4-azoniaspiro[4.5]decane chloride](/img/structure/B3079918.png)
![6-[Tert-butoxycarbonyl-(2,3,4,5,6-pentahydroxy-hexyl)-amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid](/img/structure/B3079938.png)
![[(4-Methylbenzoyl)amino]thiourea](/img/structure/B3079949.png)
